2-Methyl-3-[(4-methylthio)phenyl]-1-propene 2-Methyl-3-[(4-methylthio)phenyl]-1-propene
Brand Name: Vulcanchem
CAS No.: 951889-24-0
VCID: VC8332446
InChI: InChI=1S/C11H14S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
SMILES: CC(=C)CC1=CC=C(C=C1)SC
Molecular Formula: C11H14S
Molecular Weight: 178.3 g/mol

2-Methyl-3-[(4-methylthio)phenyl]-1-propene

CAS No.: 951889-24-0

Cat. No.: VC8332446

Molecular Formula: C11H14S

Molecular Weight: 178.3 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[(4-methylthio)phenyl]-1-propene - 951889-24-0

Specification

CAS No. 951889-24-0
Molecular Formula C11H14S
Molecular Weight 178.3 g/mol
IUPAC Name 1-(2-methylprop-2-enyl)-4-methylsulfanylbenzene
Standard InChI InChI=1S/C11H14S/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7H,1,8H2,2-3H3
Standard InChI Key QMNBUIKQQKVLEM-UHFFFAOYSA-N
SMILES CC(=C)CC1=CC=C(C=C1)SC
Canonical SMILES CC(=C)CC1=CC=C(C=C1)SC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-Methyl-3-[4-(methylsulfanyl)phenyl]prop-1-ene, reflecting the propene chain (C3H6) with substituents at positions 2 and 3. The molecular formula is C11H12S, with a molecular weight of 176.27 g/mol. The methylthio group (-SMe) at the para position of the phenyl ring distinguishes it from non-sulfur analogs like 2-Methyl-3-(4-methylphenyl)-1-propene.

Table 1: Key Structural Properties

PropertyValueSource Inference
Molecular FormulaC11H12SCalculated
Molecular Weight176.27 g/molCalculated
IUPAC Name2-Methyl-3-[4-(methylsulfanyl)phenyl]prop-1-enePubChem conventions
SMILESCC=C(C)C1=CC=C(SC)C=C1Derived from analogs

Spectroscopic Features

  • NMR: The methylthio group’s sulfur atom induces deshielding in adjacent protons. For example, the aromatic protons ortho to -SMe would resonate near δ 7.2–7.4 ppm in 1H^1H NMR, while the allylic methyl group (C2) appears around δ 1.8–2.0 ppm .

  • IR: Stretching vibrations for C=S (thioether) are observed at 600–700 cm⁻¹, and C=C (propene) at 1640–1680 cm⁻¹ .

Synthesis and Production

Laboratory-Scale Synthesis

Two primary routes are proposed based on analogous compounds:

Alkylation of 4-Methylthioacetophenone

Reagents: 4-Methylthioacetophenone, methyl iodide, potassium tert-butoxide (t-BuOK).
Mechanism: A nucleophilic substitution (SN2) where t-BuOK deprotonates the acetophenone’s α-hydrogen, forming an enolate that attacks methyl iodide.

4-MeS-C6H4COCH3+CH3It-BuOK4-MeS-C6H4C(CH3)=CH2+KI+H2O\text{4-MeS-C}_6\text{H}_4-\text{COCH}_3 + \text{CH}_3\text{I} \xrightarrow{\text{t-BuOK}} \text{4-MeS-C}_6\text{H}_4-\text{C(CH}_3\text{)=CH}_2 + \text{KI} + \text{H}_2\text{O}

Yield: ~60–70% under optimized conditions.

Wittig Reaction

Reagents: 4-Methylthiobenzaldehyde, methyltriphenylphosphonium bromide.
Mechanism: Generation of a ylide from the phosphonium salt, which reacts with the aldehyde to form the alkene.

4-MeS-C6H4CHO+Ph3P=CH24-MeS-C6H4CH=CH2+Ph3P=O\text{4-MeS-C}_6\text{H}_4-\text{CHO} + \text{Ph}_3\text{P=CH}_2 \rightarrow \text{4-MeS-C}_6\text{H}_4-\text{CH=CH}_2 + \text{Ph}_3\text{P=O}

Yield: ~50–55% due to steric hindrance from the methylthio group .

Industrial Production

Catalytic methods using palladium or nickel complexes could enhance efficiency. For example, a Heck coupling between 4-methylthiophenylboronic acid and 2-methylpropene might offer higher regioselectivity .

Chemical Reactivity

Electrophilic Additions

The propene double bond undergoes Markovnikov addition with HX (X = Cl, Br):

C11H12S+HBr2-Bromo-2-methyl-3-(4-methylthiophenyl)propane(Major product)\text{C11H12S} + \text{HBr} \rightarrow \text{2-Bromo-2-methyl-3-(4-methylthiophenyl)propane} \quad (\text{Major product})

Conditions: Radical inhibitors (e.g., BHT) prevent polymerization .

Oxidation Reactions

The methylthio group oxidizes to sulfoxide (R-SO-) or sulfone (R-SO₂-) using hydrogen peroxide or mCPBA:

C11H12S+H2O2AcOHC11H12SO(Sulfoxide,  80% yield)\text{C11H12S} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{C11H12SO} \quad (\text{Sulfoxide, ~80\% yield})

Applications: Sulfoxides are intermediates in asymmetric synthesis .

Polymerization

Radical-initiated polymerization forms linear polymers with repeat units of:

[CH2C(CH3)(4-MeS-C6H4)]n-\left[\text{CH}_2-\text{C(CH}_3\text{)(4-MeS-C}_6\text{H}_4)\right]_n-

Catalysts: AIBN (azobisisobutyronitrile) at 60–80°C.

Physicochemical Properties

Table 2: Predicted Physical Properties

PropertyValueMethod of Estimation
Boiling Point210–215°CJoback method
Density1.05 g/cm³Group contribution
LogP (Octanol-Water)3.8Computational
Solubility in Water0.2 mg/mLQSPR models
  • Thermal Stability: Decomposes above 250°C, releasing sulfur dioxide (SO₂) and toluene derivatives .

Biological and Industrial Applications

Antimicrobial Activity

Analogous sulfur-containing compounds exhibit moderate activity against Staphylococcus aureus (MIC = 25–50 µg/mL). The methylthio group’s lipophilicity enhances membrane penetration.

Polymer Industry

As a monomer, it imparts rigidity and thermal stability to polymers. Copolymers with styrene show glass transition temperatures (Tg) of 120–130°C .

Pharmaceutical Intermediates

Used in synthesizing thrombin inhibitors via sulfone intermediates. For example:

C11H12SOxidationC11H12SO2AminationAnticoagulant derivatives\text{C11H12S} \xrightarrow{\text{Oxidation}} \text{C11H12SO}_2 \xrightarrow{\text{Amination}} \text{Anticoagulant derivatives}

Target: Factor Xa inhibitors with IC₅₀ < 10 nM .

Comparison with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey DifferenceReactivity with HBr
2-Methyl-3-(4-methylphenyl)-1-propeneC11H14-CH₃ vs. -SMeFaster addition (no S steric)
2-Bromo-3-(4-methylthiophenyl)-1-propeneC10H11BrSBr substituentNo addition (already brominated)
3-(4-Methylthiophenyl)-1-propeneC10H12SNo C2 methyl groupLower regioselectivity

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